2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O2S2 and its molecular weight is 463.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
The compound exhibits potent dual inhibition against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating its potential in cancer therapeutics. It represents a promising scaffold for developing dual-action anticancer agents, with certain analogues showing significant inhibitory activities against both enzymes. The exploration of this scaffold could lead to new treatments for cancer by targeting two critical enzymes involved in nucleotide synthesis and cellular replication (Gangjee et al., 2008).
Structural Insights from Crystallography
Crystallographic studies of related compounds have provided valuable insights into the molecular conformations and interactions critical for their biological activities. These studies contribute to the understanding of how structural modifications influence interaction with biological targets, which is essential for rational drug design (Subasri et al., 2017).
Antitumor Activity
The compound's derivatives have been investigated for their antitumor activities, with some showing potent effects against various cancer cell lines. This research suggests the potential for these compounds to be developed into effective anticancer drugs, highlighting the importance of further studies to optimize their properties for clinical use (Hafez & El-Gazzar, 2017).
Quantum Chemical and Molecular Docking Studies
Quantum chemical studies and molecular docking have been conducted to explore the molecular structure and interactions of similar compounds, providing insights into their potential as antiviral agents against COVID-19. These studies are crucial for understanding the mechanistic basis of their antiviral activity and for guiding the development of new therapeutics (Mary et al., 2020).
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-15-8-9-19(12-18(15)4)13-28-24(30)23-20(10-11-31-23)26-25(28)32-14-21(29)27-22-16(2)6-5-7-17(22)3/h5-12H,13-14H2,1-4H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABBPVDPOJKTII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=C(C=C4)C)C)SC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.